molecular formula C12H11NO2 B102254 1-benzyl-1H-pyrrole-2-carboxylic acid CAS No. 18159-22-3

1-benzyl-1H-pyrrole-2-carboxylic acid

Cat. No. B102254
Key on ui cas rn: 18159-22-3
M. Wt: 201.22 g/mol
InChI Key: OGGDCEFWAMGBOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07812043B2

Procedure details

1-Benzyl-pyrrole-2-carboxylic acid (1.12 g) was prepared from ethyl pyrrole-2-carboxylate (1.39 g, 10.0 mmol) and benzyl bromide (1.26 mL, 11.0 mmol) following general procedures A and B. 1-Benzyl-pyrrole-2-carboxylic acid thiazol-2-ylamide (45 mg) was prepared from 1-benzyl-pyrrole-2-carboxylic acid (50 mg, 0.25 mmol) and 2-aminothiazole (25 mg, 0.25 mmol) following the general procedure F.
Quantity
1.39 g
Type
reactant
Reaction Step One
Quantity
1.26 mL
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N1C=CC=C1C(OCC)=O.C(Br)C1C=CC=CC=1.[CH2:19]([N:26]1[CH:30]=[CH:29][CH:28]=[C:27]1[C:31]([OH:33])=[O:32])[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1.[NH2:34][C:35]1[S:36][CH:37]=[CH:38][N:39]=1>>[CH2:19]([N:26]1[CH:30]=[CH:29][CH:28]=[C:27]1[C:31]([OH:33])=[O:32])[C:20]1[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=1.[S:36]1[CH:37]=[CH:38][N:39]=[C:35]1[NH:34][C:31]([C:27]1[N:26]([CH2:19][C:20]2[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=2)[CH:30]=[CH:29][CH:28]=1)=[O:33]

Inputs

Step One
Name
Quantity
1.39 g
Type
reactant
Smiles
N1C(=CC=C1)C(=O)OCC
Name
Quantity
1.26 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Step Two
Name
Quantity
50 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C(=CC=C1)C(=O)O
Name
Quantity
25 mg
Type
reactant
Smiles
NC=1SC=CN1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C(=CC=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.12 g
Name
Type
product
Smiles
S1C(=NC=C1)NC(=O)C=1N(C=CC1)CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 45 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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